![molecular formula C12H13NO2 B2968215 Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate CAS No. 133933-33-2](/img/structure/B2968215.png)
Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate” is a chemical compound with the CAS Number: 1260671-23-5 . It has a molecular weight of 174.2 . It is in powder form .
Synthesis Analysis
The synthesis of propargylamines, a class of compounds to which “this compound” belongs, has been described in various studies . Propargylamines are synthesized via A3 and KA2 coupling reactions . The title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The IUPAC name of the compound is methyl 4- (2-propynyl)benzoate . The InChI Code is 1S/C11H10O2/c1-3-4-9-5-7-10 (8-6-9)11 (12)13-2/h1,5-8H,4H2,2H3 .Chemical Reactions Analysis
The compound is a reactant used in organic synthesis . It can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .Physical And Chemical Properties Analysis
The compound has a melting point of 74-78 degrees Celsius . It is a powder in physical form .Applications De Recherche Scientifique
Photopolymerization
- Nitroxide-Mediated Photopolymerization : A study explored an alkoxyamine compound with photoiniferter properties for nitroxide-mediated photopolymerization. This compound, which decomposes under UV irradiation to generate radicals, shows potential for polymerization processes (Guillaneuf et al., 2010).
Molecular Structures and Interactions
- Hydrogen-Bonded Supramolecular Structures : Research on substituted 4-pyrazolylbenzoates has revealed intricate hydrogen-bonded structures in various dimensions, which has implications for understanding molecular interactions and designing new materials (Portilla et al., 2007).
Biosynthesis and Emission in Plants
- Methyl Benzoate in Snapdragon Flowers : A significant study on snapdragon flowers showed that methyl benzoate, a volatile ester, is synthesized and emitted rhythmically, correlating with pollinator activity. This research contributes to our understanding of plant-pollinator interactions and floral scent biosynthesis (Dudareva et al., 2000).
Optical Storage and Material Science
- Azo Polymers for Reversible Optical Storage : A study conducted on specific azo polymers, including a compound related to methyl benzoate, highlighted their potential in photoinduced birefringence, which is crucial for optical storage applications (Meng et al., 1996).
Synthesis and Characterization
- Preparation of Potential Precursors : Research on methyl 4-(4-aminostyryl) benzoate, a related compound, focused on its potential as a precursor for Schiff base derivatives, indicating its importance in synthetic chemistry (Mohamad et al., 2017).
Mécanisme D'action
The mechanism of action of propargylamines, such as “Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate”, is related to their pharmaceutical and biological properties . For instance, propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(prop-2-ynylamino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-13-9-10-4-6-11(7-5-10)12(14)15-2/h1,4-7,13H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCXPSFZIIOKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2968132.png)
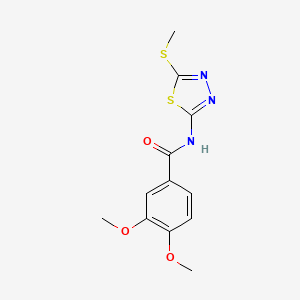

![Methyl 2-[(3-fluorobenzyl)thio]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)
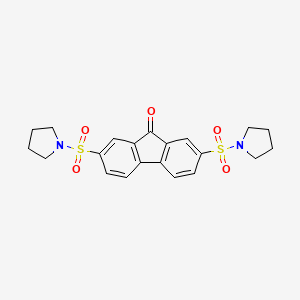

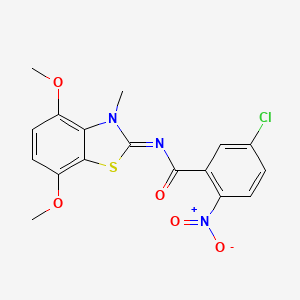
![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2968143.png)

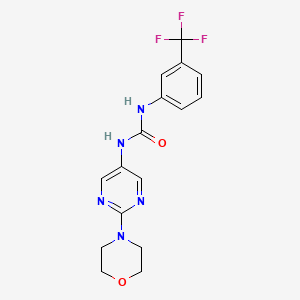
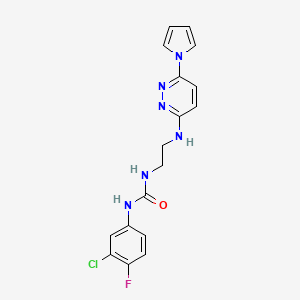
![1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2968149.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2968151.png)
![2-cyclopentyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2968155.png)
